N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide
Overview
Description
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide is a chemical compound with the molecular formula C25H39NO5 and a molecular weight of 433.58 . It is an off-white solid .
Synthesis Analysis
This compound can be synthesized from acetic anhydride and diethyl 2-acetamido-2-(4-octylphenethyl)malonate . It is derived from Diethyl 2-Acetamidomalonate, which is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds .Molecular Structure Analysis
The molecular structure of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide consists of a central propyl chain, with an acetamide group at one end and a 4-octylphenyl group at the other. Two acetyloxy groups are attached to the central carbon of the propyl chain .Physical And Chemical Properties Analysis
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide has a melting point of 101 - 103°C and a predicted boiling point of 582.2±50.0 °C . It has a density of 1.043 . It is slightly soluble in chloroform, DMSO, and ethyl acetate . Its pKa is predicted to be 14.68±0.46 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of analogues that can inhibit heat shock protein 90, a promising target for cancer therapy .
Development of Biologically Active Compounds
Due to its versatile building block nature, derived from Diethyl 2-Acetamidomalonate, it’s used for crafting biologically active compounds that may interact with specific biological targets, contributing to the development of new drugs .
Research on Heat Shock Protein Inhibitors
As potential heat shock protein 90 inhibitors, derivatives of this compound are valuable in researching treatments for diseases where the inhibition of these proteins is beneficial, such as certain cancers .
Chemical Property Analysis
The compound’s melting and boiling points, along with its solubility in various solvents, make it a subject of study in understanding the chemical properties and behaviors of similar organic compounds .
Material Science Applications
The physical properties of this compound, like its off-white solid form and specific melting point range, are of interest in material science for the development of new materials with desired thermal properties .
Educational Use in Organic Chemistry
In academic settings, this compound can be used to demonstrate the synthesis and reaction of complex organic molecules, serving as a practical example for students studying organic chemistry .
Mechanism of Action
Target of Action
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide is derived from Diethyl 2-Acetamidomalonate . It is an intermediate for the preparation of Novobiocin analogues, which are potential heat shock protein 90 inhibitors . Therefore, its primary target could be the heat shock protein 90.
Pharmacokinetics
It is slightly soluble in chloroform, dmso, and ethyl acetate , which may influence its bioavailability.
Action Environment
It is known to be stable at a storage temperature of 2-8°c .
properties
IUPAC Name |
[2-acetamido-2-(acetyloxymethyl)-4-(4-octylphenyl)butyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO5/c1-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25(26-20(2)27,18-30-21(3)28)19-31-22(4)29/h12-15H,5-11,16-19H2,1-4H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDIBYIKXCMJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442936 | |
Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-octylphenyl)butyl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide | |
CAS RN |
162358-09-0 | |
Record name | N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162358-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-octylphenyl)butyl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-2-[(acetyloxy)methyl]-4-(4-octylphenyl)butyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JYX2M778X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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